3-{[(Propan-2-yl)amino]methyl}phenol
Description
3-{[(Propan-2-yl)amino]methyl}phenol is a phenolic compound featuring a meta-substituted propan-2-ylamino methyl group (-CH₂-NH-CH(CH₃)₂) on the benzene ring. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol. The compound is registered under CAS number 61537-49-3 and is commercially available with a purity of ≥95% .
Properties
IUPAC Name |
3-[(propan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-7-9-4-3-5-10(12)6-9/h3-6,8,11-12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDSYOGDQTGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Propan-2-yl)amino]methyl}phenol typically involves the reaction of a phenolic compound with an amine. One common method is the nucleophilic aromatic substitution reaction, where the phenolic compound undergoes substitution with an amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale chemical processes. These processes may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-{[(Propan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3-{[(Propan-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its phenolic structure
Mechanism of Action
The mechanism of action of 3-{[(Propan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The amino group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following table compares 3-{[(Propan-2-yl)amino]methyl}phenol with key analogues:
| Compound Name | Structure/Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | Meta: -CH₂-NH-CH(CH₃)₂ | C₁₀H₁₅NO₂ | 181.23 | Secondary amine; potential vasoactivity |
| 4-{[(Propan-2-yl)amino]methyl}phenol | Para: -CH₂-NH-CH(CH₃)₂ | C₁₀H₁₅NO₂ | 181.23 | Higher polarity; altered bioavailability |
| 3-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol (Metaterol) | Meta: -CH(OH)-CH₂-NH-CH(CH₃)₂ | C₁₁H₁₇NO₃ | 211.26 | Bronchodilator; additional hydroxyl group |
| 3-[2-[Methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol | Indole core with ethylamino-methyl-isopropyl | C₁₅H₂₁N₃O | 259.35 | Enhanced lipophilicity; possible CNS activity |
Key Differences and Implications
Positional Isomerism (Meta vs. The meta-substituted target compound may have greater steric flexibility, favoring interactions with biological targets like adrenergic receptors .
Functional Group Variations: Metaterol contains an additional hydroxyl group on the ethyl chain, increasing hydrogen-bonding capacity and aqueous solubility. This modification is critical for its bronchodilatory activity . Indole derivatives (e.g., 3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol) feature a heteroaromatic core, enhancing lipid solubility and central nervous system (CNS) penetration .
Biological Activity: Phenolic amines with propan-2-ylamino groups are implicated in vasodilation and anti-inflammatory effects, as seen in structurally related compounds from Salvia miltiorrhiza (e.g., salvianolic acids) . The para isomer’s polarity may reduce blood-brain barrier permeability compared to the meta form, limiting CNS applications .
Research Findings and Pharmacological Relevance
- Vascular Effects: Compounds with phenolic and alkylamino motifs, such as salvianolic acid B, demonstrate anti-thrombotic and anti-inflammatory properties in models of thrombosis .
- Receptor Interactions: Metaterol’s β-adrenergic receptor agonism highlights the pharmacological relevance of propan-2-ylamino groups in designing bronchodilators . The target compound’s simpler structure could serve as a lead for optimizing receptor selectivity.
- Drug Design Considerations: The indole derivative’s larger aromatic system (Table 2.1) exemplifies how core modifications alter biodistribution, emphasizing the balance between aromaticity and side-chain functionality in drug development .
Q & A
Q. What are the optimal synthetic routes for 3-{[(Propan-2-yl)amino]methyl}phenol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive amination : React 3-hydroxybenzaldehyde with propan-2-ylamine in the presence of a reducing agent (e.g., NaBH₃CN) .
- Nucleophilic substitution : Use 3-(bromomethyl)phenol and propan-2-ylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Key factors include pH (optimize for amine nucleophilicity), temperature (avoid decomposition), and stoichiometric ratios. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : Look for phenolic -OH proton (~5–6 ppm, broad), aromatic protons (6.5–7.5 ppm, multiplet), and isopropyl methyl groups (1.0–1.2 ppm, doublet) .
- MS (ESI+) : Molecular ion peak at m/z 165.23 [M+H]⁺, with fragmentation patterns indicating loss of -CH₂NH(CH(CH₃)₂) .
- IR : Stretching vibrations for O-H (~3200–3500 cm⁻¹), N-H (~3300 cm⁻¹), and aromatic C=C (~1500 cm⁻¹) .
Q. What factors influence the stability of this compound under varying pH and storage conditions?
- Methodological Answer :
- pH Stability : The compound is susceptible to oxidation at high pH (>9) due to phenolic deprotonation. Store in neutral buffers (pH 6–8) under inert gas (N₂/Ar) .
- Thermal Stability : Decomposition occurs above 150°C; use low-temperature storage (-20°C) for long-term preservation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or structural modifications. To address this:
- Perform dose-response curves across multiple models (e.g., cancer vs. normal cells) .
- Compare para- vs. meta-substituted analogs (e.g., 4-{[(Propan-2-yl)amino]methyl}phenol) to assess positional effects on bioactivity .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) via hydrogen bonding (phenolic -OH and amine groups) and hydrophobic pockets (isopropyl group) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to design optimized derivatives .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Modify substituents : Replace the isopropyl group with bulkier tert-butyl to enhance lipophilicity (logP ↑) and membrane permeability .
- Introduce electron-withdrawing groups : Add halogens (e.g., Cl) to the phenyl ring to improve metabolic stability .
- Evaluate analogs : Test methyl, ethyl, and cyclopropylamine variants to balance potency and toxicity .
Data Contradiction Analysis
Q. Why do different studies report varying yields for synthetic routes to this compound?
- Methodological Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
